molecular formula C15H18O4 B2999154 Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate CAS No. 203870-51-3

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate

Cat. No.: B2999154
CAS No.: 203870-51-3
M. Wt: 262.305
InChI Key: HYNSQCXSPNYMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a β-diketo ester derivative featuring a 2,4,6-trimethylphenyl substituent. These compounds are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their electrophilic diketone moieties, which participate in cyclization, condensation, and coordination reactions .

Properties

IUPAC Name

ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-5-19-15(18)13(17)8-12(16)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNSQCXSPNYMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the trimethylphenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Features
Ethyl 2,4-dioxo-4-phenylbutanoate Phenyl C₁₂H₁₂O₄ 220.22 Liquid state; base for further derivatization
This compound 2,4,6-Trimethylphenyl C₁₅H₁₈O₄ 262.30* Enhanced steric bulk; potential thermal stability
Ethyl 2,4-dioxo-4-(4-boronophenyl)butanoate 4-(Dioxaborolanyl)phenyl C₁₈H₂₃BO₆ 346.18 Boronate ester functionality; Suzuki coupling applications

*Calculated molecular weight based on structural formula.

Key Observations:

Substituent Effects: The 2,4,6-trimethylphenyl group introduces significant steric hindrance compared to the unsubstituted phenyl group in Ethyl 2,4-dioxo-4-phenylbutanoate. This hindrance may reduce reactivity in nucleophilic additions but enhance thermal stability . The boronate ester substituent in Ethyl 2,4-dioxo-4-(4-boronophenyl)butanoate enables applications in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the trimethylphenyl analog .

Physical Properties: Ethyl 2,4-dioxo-4-phenylbutanoate is reported as a colorless to light yellow liquid , while the trimethylphenyl derivative is likely a crystalline solid due to increased symmetry and molecular weight.

Synthetic Routes :

  • The phenyl analog is synthesized via peroxide-mediated oxidation of ethyl 2,4-dichloro-4-phenylbutyrate under alkaline conditions . The trimethylphenyl variant likely follows a similar pathway but requires a substituted starting material (e.g., 2,4,6-trimethylphenylbutyrate), which may necessitate modified reaction conditions to accommodate steric effects.

Biological Activity

Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.301 g/mol
  • CAS Number : 203870-51-3
  • MDL Number : MFCD12621845

The compound features a dioxo butanoate structure with a trimethylphenyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl oxalate with substituted acetophenones in the presence of a base such as sodium ethoxide. This method allows for the introduction of various aryl groups, which can modulate biological activity.

1. Src Kinase Inhibition

Recent studies have evaluated the Src kinase inhibitory activity of various derivatives of ethyl 2,4-dioxo-4-arylbutanoates. Src kinases are implicated in cancer progression and metastasis.

  • Study Findings :
    • The synthesized derivatives demonstrated moderate Src kinase inhibitory activity compared to staurosporine, a known inhibitor.
    • Specific derivatives with different substituents showed varying levels of activity; for instance, compounds with halogen substitutions exhibited notable differences in their IC50 values (the concentration required to inhibit 50% of the enzyme activity) .
CompoundSubstituentIC50 (µM)
3aNone58.4
3b2-Chloro40.5
3c4-Methoxy35.0
3d3-Methyl90.3

2. Antioxidant Activity

Some derivatives have also been assessed for their antioxidant properties. The presence of hydroxyl groups in certain analogs enhances their ability to scavenge free radicals.

  • Research Insights :
    • Compounds were tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals to evaluate their antioxidant capacity.
    • Results indicated that specific modifications to the aromatic ring significantly improved antioxidant activity .

Case Study: Cancer Cell Lines

In a study involving various cancer cell lines (e.g., breast and prostate cancer), this compound and its derivatives were tested for cytotoxic effects.

  • Results :
    • The compound exhibited selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.
    • Mechanistic studies suggested that the inhibition of Src kinase pathways contributed to its anti-cancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or Michael addition, using ethyl acetoacetate derivatives and 2,4,6-trimethylphenylacetyl chloride as precursors. Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and catalytic bases (e.g., NaH or KOtBu). Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the ester group. Characterization of intermediates via TLC and GC-MS is recommended to monitor reaction progress .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the ester carbonyl (δ ~165–170 ppm) and dioxo groups (δ ~200–210 ppm). IR spectroscopy identifies C=O stretches (~1740 cm1^{-1} for ester, ~1700 cm1^{-1} for ketones).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of the trimethylphenyl group and hydrogen-bonding networks. For example, SCXRD analysis of structurally analogous compounds reveals dihedral angles between aromatic rings (e.g., 6.13° in related ammonium salts) and hydrogen-bond geometries (e.g., N–H···Cl interactions) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation. Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dry environment (<25°C) under inert gas (N2_2) to prevent degradation. Spill management requires neutralization with non-combustible absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic observations for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data to identify conformational flexibility (e.g., rotamers of the ester group).
  • Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may explain spectral anomalies. Structural analogs show that substituents like trimethylphenyl groups reduce ring distortion effects, stabilizing specific conformations .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts like 2,4,6-trimethylphenol (hydrolysis product).
  • pH Stability : Buffered solutions (pH 3–9) reveal ester hydrolysis is minimal at pH 5–6 but accelerates under alkaline conditions. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .

Q. How does the 2,4,6-trimethylphenyl substituent influence intermolecular interactions and crystallization behavior?

  • Methodological Answer : The bulky trimethylphenyl group introduces steric hindrance, reducing π-π stacking but promoting van der Waals interactions. SCXRD of analogous compounds shows that steric effects lead to twisted molecular conformations (e.g., dihedral angles >5° between aromatic rings) and influence crystal packing motifs. Hydrogen-bond donor/acceptor sites (e.g., carbonyl groups) direct supramolecular assembly, as seen in N–H···Cl chains in related structures .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the dioxo group’s LUMO may favor nucleophilic attack at the β-keto position.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/depleted regions to predict regioselectivity. Structural analogs demonstrate that electron-withdrawing substituents enhance electrophilicity at the carbonyl carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.